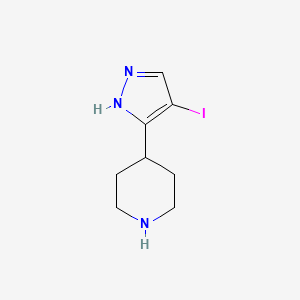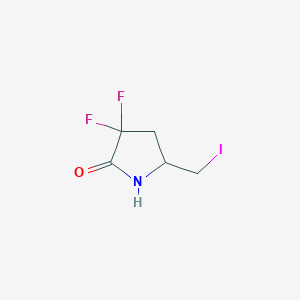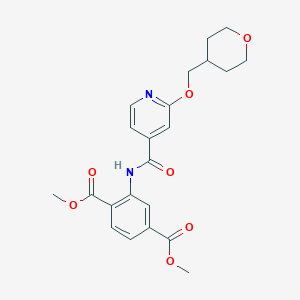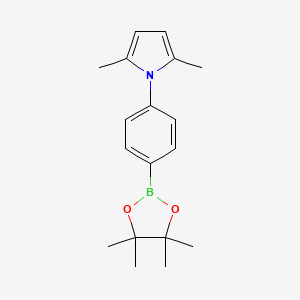
4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane, commonly referred to as ‘4,4,5,5-Tetramethyl-2’, is a member of a class of compounds known as boronic acids. Boronic acids are a type of organic compound that contain a boron atom bonded to an oxygen atom. 4,4,5,5-Tetramethyl-2 is a particular boronic acid that has been studied for its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis and Molecular Structure
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives are crucial in the synthesis of various polymers and molecular structures. For instance, they have been used in the hydroboration of allyl phenyl sulfone, contributing to advancements in chemical crystallography (Coombs et al., 2006). Similarly, these compounds play a significant role in the creation of emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which are crucial for the development of novel materials with specific optical properties (Fischer et al., 2013).
2. Medicinal Chemistry and Biochemistry
In the field of medicinal chemistry, these compounds are used to create derivatives that inhibit serine proteases like thrombin. This application is significant for developing new therapeutic agents (Spencer et al., 2002). Additionally, they serve as intermediates in creating boric acid ester compounds, contributing to the synthesis and analysis of complex molecular structures (Huang et al., 2021).
3. Fluorescence and Sensory Applications
These compounds are integral in developing fluorescence probes and sensors. For instance, they have been used to design and synthesize new 4-substituted pyrene derivatives for detecting hydrogen peroxide in living cells, showcasing their potential in bioimaging and medical diagnostics (Nie et al., 2020). Additionally, they are employed in the synthesis of boronate ester fluorescence probes for hydrogen peroxide detection, underlining their versatility in creating sensitive chemical sensors (Lampard et al., 2018).
4. Advanced Materials and Nanotechnology
The versatility of these compounds extends to the field of nanotechnology and advanced materials. They are used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which are important for the development of new materials with specific optical and electronic properties (Welterlich et al., 2012). Their role in the synthesis of highly luminescent conjugated polymers prepared upon Suzuki coupling further highlights their importance in the development of new optoelectronic materials (Zhu et al., 2007).
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO2/c1-13-7-8-14(2)20(13)16-11-9-15(10-12-16)19-21-17(3,4)18(5,6)22-19/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYQSACBEYONIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

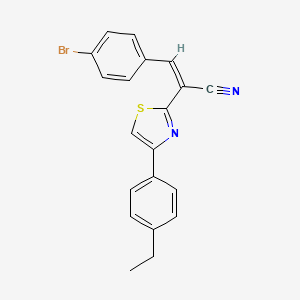
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)
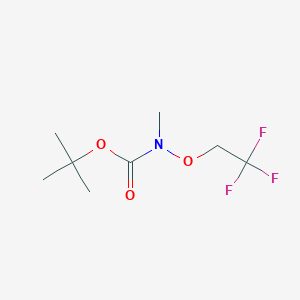
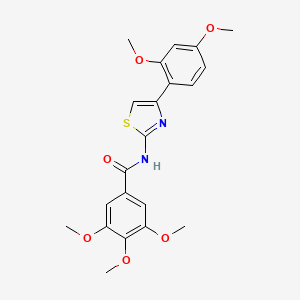
![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
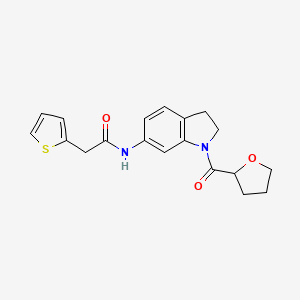
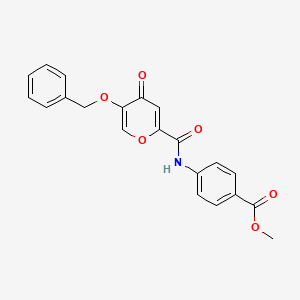
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
